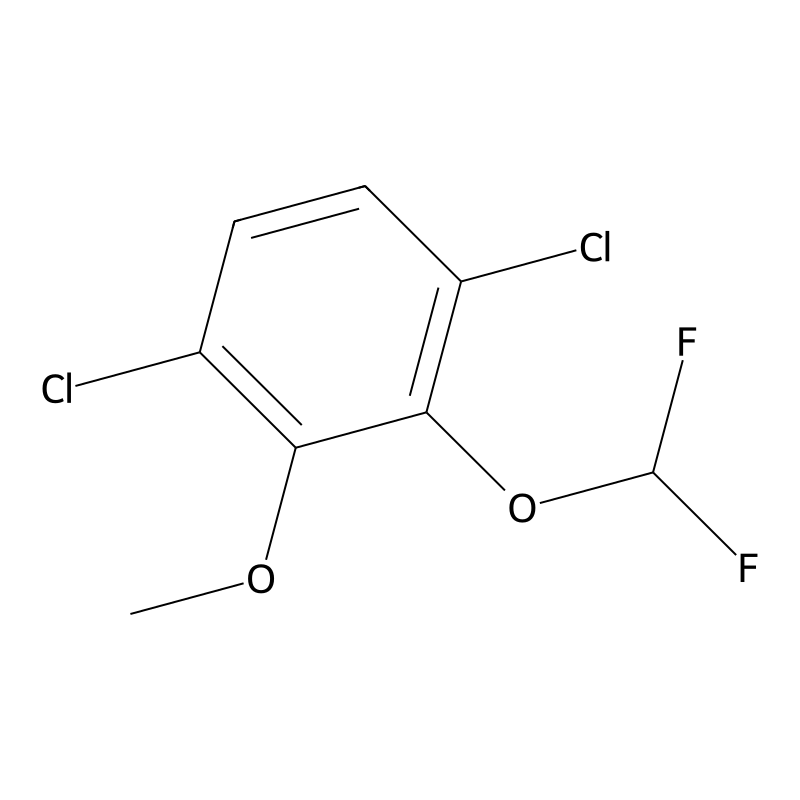

3,6-Dichloro-2-(difluoromethoxy)anisole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,6-Dichloro-2-(difluoromethoxy)anisole is an organic compound characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to an anisole ring. Its molecular formula is , and it has a molecular weight of approximately 251.06 g/mol. The compound is notable for its unique substitution pattern, which influences its chemical behavior and potential applications in various fields, including pharmaceuticals and agricultural chemistry.

- Substitution Reactions: The chlorine atoms on the anisole ring can be replaced by other nucleophiles under suitable conditions, allowing for the synthesis of various derivatives.

- Oxidation Reactions: The difluoromethoxy group can be oxidized to yield different functional groups, such as aldehydes or carboxylic acids.

- Reduction Reactions: The compound can be reduced to produce derivatives with fewer halogen substituents.

Common reagents for these reactions include bases like potassium carbonate and solvents such as dimethylformamide at elevated temperatures.

Research into the biological activity of 3,6-Dichloro-2-(difluoromethoxy)anisole indicates potential interactions with various biomolecules. The difluoromethoxy group may enhance the compound's lipophilicity, facilitating its interaction with lipid membranes and proteins. This property could influence its efficacy in biological systems, potentially modulating biochemical pathways relevant to pharmacology and toxicology.

The synthesis of 3,6-Dichloro-2-(difluoromethoxy)anisole typically involves multiple steps:

- Starting Material: The synthesis often begins with commercially available 3,6-dichloroanisole.

- Difluoromethoxylation: The introduction of the difluoromethoxy group is achieved using difluoromethylating agents under controlled conditions.

- Reaction Conditions: Commonly used conditions include heating in the presence of a base like potassium carbonate and a solvent such as dimethylformamide at elevated temperatures (80-100°C) to ensure complete reaction.

Industrial production may involve optimized methods to enhance yield and purity, utilizing continuous flow reactors and advanced purification techniques.

3,6-Dichloro-2-(difluoromethoxy)anisole has several potential applications:

- Pharmaceuticals: Due to its unique chemical properties, it may serve as a precursor for drug development or as an active pharmaceutical ingredient.

- Agricultural Chemistry: Its structure suggests potential use in herbicides or pesticides due to its biological activity against specific plant targets.

- Material Science: The compound may also find applications in developing new materials with specific chemical properties.

Studies on interaction mechanisms reveal that 3,6-Dichloro-2-(difluoromethoxy)anisole can interact with various molecular targets. Its enhanced lipophilicity allows for better membrane penetration, while the halogen atoms can participate in halogen bonding, affecting binding affinities with proteins or enzymes. Understanding these interactions is crucial for evaluating its efficacy in medicinal chemistry and toxicological assessments.

Several compounds share structural similarities with 3,6-Dichloro-2-(difluoromethoxy)anisole. Here are a few notable examples:

Uniqueness

The uniqueness of 3,6-Dichloro-2-(difluoromethoxy)anisole lies in its specific combination of both dichloro and difluoromethoxy groups on the anisole ring. This combination imparts distinct chemical properties that enhance its potential utility in various applications compared to similar compounds.